molecular formula C12H16O3 B8506627 Piperonyl butyl ether CAS No. 69173-15-5

Piperonyl butyl ether

Cat. No. B8506627
Key on ui cas rn: 69173-15-5
M. Wt: 208.25 g/mol
InChI Key: NPBHFKYMZPKJEO-UHFFFAOYSA-N
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Patent
US07576125B2

Procedure details

4 g of sodium hydride (60%) and 100 ml of tetrahydrofuran (THF) were stirred in a nitrogen stream. Thereto was dropwise added, in 30 minutes, 15.2 g (0.1 mol) of piperonyl alcohol dissolved in 70 ml of THF, followed by stirring for 30 minutes. Thereto was dropwise added 13.7 g (0.1 mol) of 1-bromobutane dissolved in THF, followed by stirring for 12 hours. The stirring was stopped and the reaction mixture was concentrated. The concentrate was dropped into an excess amount of a 2 N aqueous hydrochloric acid solution. Heptane was added thereto for extraction. The extract was washed with water until the washings became neutral, and then concentrated. The concentrate was purified by silica gel column chromatography (hexane:ethyl acetate=30:1) to obtain 8.0 g of piperonyl butyl ether at a yield of 38.5% as a transparent oily substance.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
38.5%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:13])[C:4]1[CH:12]=[CH:11][C:10]2[O:9][CH2:8][O:7][C:6]=2[CH:5]=1.Br[CH2:15][CH2:16][CH2:17][CH3:18]>O1CCCC1>[CH2:15]([O:13][CH2:3][C:4]1[CH:12]=[CH:11][C:10]2[O:9][CH2:8][O:7][C:6]=2[CH:5]=1)[CH2:16][CH2:17][CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
C(C1=CC=2OCOC2C=C1)O
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
13.7 g
Type
reactant
Smiles
BrCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Thereto was dropwise added, in 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
The concentrate was dropped into an excess amount of a 2 N aqueous hydrochloric acid solution
ADDITION
Type
ADDITION
Details
Heptane was added
EXTRACTION
Type
EXTRACTION
Details
for extraction
WASH
Type
WASH
Details
The extract was washed with water until the washings
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by silica gel column chromatography (hexane:ethyl acetate=30:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)OCC1=CC=2OCOC2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 38.5%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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